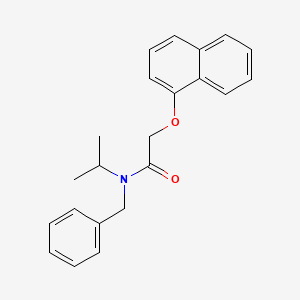![molecular formula C24H21N3O3S B12180237 2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B12180237.png)
2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide is a complex organic compound that features both imidazolidinone and acetamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide typically involves the reaction of benzylamine with a dicarboxylic acid to form the imidazolidinone ringThe final step involves the acylation of the imidazolidinone with 2-(phenylsulfanyl)phenylacetic acid under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolidinone ring can be reduced to an imidazolidine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Imidazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The phenylsulfanyl group can interact with thiol groups in proteins, while the imidazolidinone ring can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex .
Comparación Con Compuestos Similares
Similar Compounds
(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid: Similar structure but with an acetic acid group instead of the phenylsulfanyl group.
Benzoic acid, 4-(2-phenyl-1H-benzimidazol-1-yl)-, methyl ester: Contains a benzimidazole ring instead of the imidazolidinone ring.
Uniqueness
2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide is unique due to the presence of both the imidazolidinone and phenylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Propiedades
Fórmula molecular |
C24H21N3O3S |
|---|---|
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-(2-phenylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C24H21N3O3S/c28-22(25-19-13-7-8-14-21(19)31-18-11-5-2-6-12-18)16-27-23(29)20(26-24(27)30)15-17-9-3-1-4-10-17/h1-14,20H,15-16H2,(H,25,28)(H,26,30) |
Clave InChI |
SYLIKNGTQRADJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3SC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B12180156.png)
![5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[2-(2-fluorophenyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12180159.png)
![N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12180163.png)


![2-(2-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B12180182.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12180183.png)
![2-(3-acetyl-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B12180189.png)

![1-(2-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)ethanone](/img/structure/B12180202.png)
![3-[(6-Phenylpyridazin-3-yl)amino]propan-1-ol](/img/structure/B12180213.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B12180215.png)
![3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one](/img/structure/B12180220.png)
![N-(furan-2-ylmethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12180222.png)
